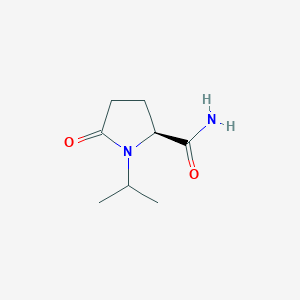
(S)-1-Isopropyl-5-oxopyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- “(S)-1-Isopropyl-5-oxopyrrolidine-2-carboxamide” is a chiral compound with the chemical formula C8H14N2O2. It belongs to the class of pyrrolidine derivatives.
- The compound’s stereochemistry is specified by the (S)-configuration, indicating that the substituent at the chiral center is oriented in a counterclockwise direction.
- It is also known as “S-2-IsoP” or “S-2-IPC.”
Preparation Methods
Synthetic Routes: The synthesis of (S)-1-Isopropyl-5-oxopyrrolidine-2-carboxamide involves several steps. One common approach is the condensation of an appropriate amine (such as isopropylamine) with a suitable keto acid (e.g., 5-oxovaleric acid) under acidic or basic conditions.
Reaction Conditions: The reaction typically occurs in a solvent (e.g., ethanol or methanol) at elevated temperatures. Acid-catalyzed or base-catalyzed methods can be employed.
Industrial Production: While industrial-scale production methods may vary, the compound is synthesized using efficient and scalable processes to meet demand.
Chemical Reactions Analysis
Reactivity: (S)-1-Isopropyl-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions
Common Reagents and Conditions: Oxidation may involve reagents like potassium permanganate (KMnO) or chromium trioxide (CrO). Reduction can be achieved using sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Major Products: The major products depend on the specific reaction conditions and the substituents present.
Scientific Research Applications
Chemistry: (S)-1-Isopropyl-5-oxopyrrolidine-2-carboxamide serves as a building block in organic synthesis, contributing to the creation of more complex molecules.
Biology and Medicine: It may have applications in drug discovery, as it could interact with biological targets or enzymes.
Industry: Its derivatives might find use in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific interactions with biological molecules. It could act as an enzyme inhibitor, receptor ligand, or modulator of cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- (S)-1-Isopropyl-5-oxopyrrolidine-2-carboxamide can be compared with other pyrrolidine derivatives, such as proline or other chiral amino acids.
- Its uniqueness lies in its specific stereochemistry and functional groups.
Remember that this compound’s applications and properties are continually explored through scientific research, and further investigations may reveal additional insights.
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(2S)-5-oxo-1-propan-2-ylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H14N2O2/c1-5(2)10-6(8(9)12)3-4-7(10)11/h5-6H,3-4H2,1-2H3,(H2,9,12)/t6-/m0/s1 |
InChI Key |
FNXYXAKSCPYZER-LURJTMIESA-N |
Isomeric SMILES |
CC(C)N1[C@@H](CCC1=O)C(=O)N |
Canonical SMILES |
CC(C)N1C(CCC1=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















